
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- is a heterocyclic organic compound. Thiazoles are known for their diverse biological activities and are a significant class of compounds in medicinal chemistry. This particular thiazole derivative is characterized by its unique structure, which includes a five-membered ring containing sulfur and nitrogen atoms, along with various substituents that contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives typically involves several well-established methods. Some of the common synthetic routes include:
Hantzsch Thiazole Synthesis: This method involves the cyclization of α-haloketones with thiourea or thioamides under acidic or basic conditions.
Cook-Heilbron Synthesis: This method involves the reaction of α-haloketones with thioamides in the presence of a base.
Herz Synthesis: This method involves the reaction of α-haloketones with thiourea in the presence of a base.
Industrial Production Methods
Industrial production of thiazole derivatives often employs large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and the availability of starting materials. Reaction conditions are optimized to ensure high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazoles to dihydrothiazoles or tetrahydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Thiazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Thiazole compounds have shown promise as antimicrobial, antifungal, antiviral, and anticancer agents.
Industry: They are used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of thiazole derivatives involves interactions with various molecular targets and pathways. These compounds can modulate enzyme activity, inhibit receptor binding, and interfere with cellular processes. The specific mechanism depends on the structure of the thiazole derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- is unique due to its specific substituents, which confer distinct chemical properties and biological activities. The presence of trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
65093-93-8 |
|---|---|
Molecular Formula |
C13H11F6NO2S |
Molecular Weight |
359.29 g/mol |
IUPAC Name |
5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C13H11F6NO2S/c1-21-13(22-2)10(11(14,15)16,12(17,18)19)20-9(23-13)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
ZHKHFMFKTIJRIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(N=C(S1)C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
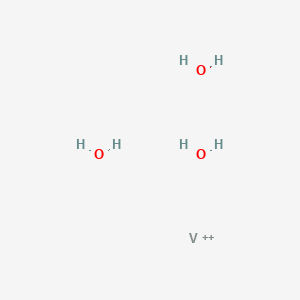
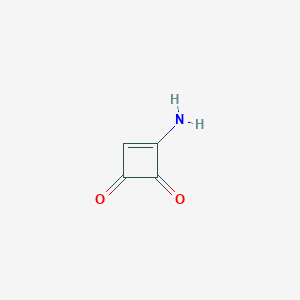
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
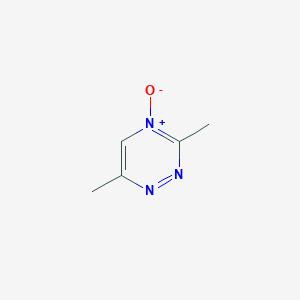
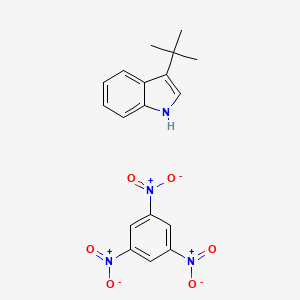
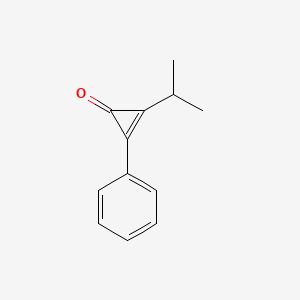
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
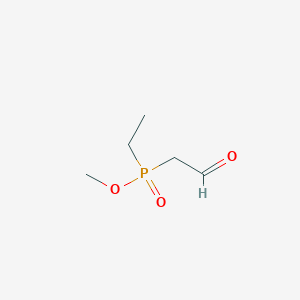
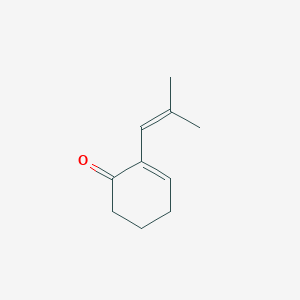
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)

